molecular formula C17H14O4 B11839195 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one CAS No. 111391-88-9

2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-1-benzopyran-4-one

Cat. No.: B11839195
CAS No.: 111391-88-9
M. Wt: 282.29 g/mol
InChI Key: SZXZDCMOSSADOV-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyacetophenone with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the chromenone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenyl)-3-methoxy-7-methyl-4H-chromen-4-one is unique due to its combination of hydroxyl, methoxy, and chromenone functionalities, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

CAS No.

111391-88-9

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3-methoxy-7-methylchromen-4-one

InChI

InChI=1S/C17H14O4/c1-10-3-8-13-14(9-10)21-16(17(20-2)15(13)19)11-4-6-12(18)7-5-11/h3-9,18H,1-2H3

InChI Key

SZXZDCMOSSADOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC

Origin of Product

United States

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